Cytarabine-5,6-d2
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Overview
Description
Cytarabine-d2, also known as cytosine arabinoside-d2, is a deuterated form of cytarabine. Cytarabine is a pyrimidine nucleoside analog used primarily in the treatment of various forms of leukemia, including acute myeloid leukemia and acute lymphocytic leukemia. The deuterated form, Cytarabine-d2, is used in research to study the pharmacokinetics and metabolism of cytarabine due to the presence of deuterium atoms, which can provide more detailed insights into the drug’s behavior in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cytarabine-d2 involves the incorporation of deuterium atoms into the cytarabine molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O).
Chemical Synthesis: Starting from deuterated precursors, cytarabine-d2 can be synthesized through a series of chemical reactions that incorporate deuterium at specific positions in the molecule.
Industrial Production Methods: Industrial production of Cytarabine-d2 typically involves large-scale chemical synthesis using deuterated reagents and solvents. The process includes:
Purification: The synthesized compound is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity and yield.
Quality Control: Rigorous quality control measures are implemented to verify the deuterium content and the overall purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cytarabine-d2 undergoes various chemical reactions, including:
Phosphorylation: Cytarabine-d2 is phosphorylated to its active triphosphate form within cells.
Deamination: The compound can be deaminated by cytidine deaminase, converting it to uracil arabinoside.
Common Reagents and Conditions:
Phosphorylation Reagents: Adenosine triphosphate (ATP) and kinases are commonly used for phosphorylation.
Deamination Reagents: Cytidine deaminase is the primary enzyme involved in deamination.
Major Products Formed:
Cytarabine Triphosphate: The active form that inhibits DNA synthesis.
Uracil Arabinoside: A deaminated product of cytarabine-d2.
Scientific Research Applications
Cytarabine-d2 is extensively used in scientific research, including:
Pharmacokinetic Studies: The deuterium atoms in Cytarabine-d2 allow for detailed tracking of the drug’s metabolism and distribution in the body.
Mechanistic Studies: Researchers use Cytarabine-d2 to study the mechanisms of action of cytarabine at the molecular level.
Drug Development: Cytarabine-d2 is used in the development of new therapeutic agents and formulations to improve the efficacy and safety of cytarabine-based treatments.
Cancer Research: The compound is used to investigate the effects of cytarabine on cancer cells and to develop new strategies for leukemia treatment.
Mechanism of Action
Cytarabine-d2 is compared with other similar compounds, such as:
Gemcitabine: Another pyrimidine nucleoside analog used in cancer treatment. Unlike Cytarabine-d2, gemcitabine has two fluorine atoms and is used for different types of cancer.
Decitabine: A cytidine analog used in the treatment of myelodysplastic syndromes. Decitabine has a different mechanism of action, involving DNA hypomethylation.
Uniqueness of Cytarabine-d2:
Deuterium Labeling: The presence of deuterium atoms makes Cytarabine-d2 unique, allowing for detailed pharmacokinetic and mechanistic studies.
Specificity for Leukemia: Cytarabine-d2 is specifically used for studying leukemia treatments, providing insights into the drug’s efficacy and safety.
Comparison with Similar Compounds
- Gemcitabine
- Decitabine
- Fludarabine
- Cladribine
Cytarabine-d2 continues to be a valuable tool in scientific research, contributing to our understanding of leukemia treatment and the development of new therapeutic strategies.
Properties
Molecular Formula |
C9H13N3O5 |
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Molecular Weight |
245.23 g/mol |
IUPAC Name |
5,6-dideuterio-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8-/m1/s1/i1D,2D |
InChI Key |
UHDGCWIWMRVCDJ-RPTLDJJYSA-N |
Isomeric SMILES |
[2H]C1=C(N(C(=O)NC1=N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)[2H] |
Canonical SMILES |
C1=CN(C(=O)NC1=N)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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